1,2-Diphenylindolizine

OLED materials Blue fluorescent emitter Solid-state photophysics

1,2-Diphenylindolizine (CAS 1035-41-2; molecular formula C₂₀H₁₅N; molecular weight 269.3 g/mol) is a heterocyclic compound belonging to the indolizine family, characterized by a fused bicyclic pyrrolo[1,2-a]pyridine core with phenyl substituents at the C-1 and C-2 positions. This substitution pattern confers distinct photophysical and electrochemical properties that differentiate it from positional isomers such as 2,3-diphenylindolizine (CAS 21812-61-3) and mono-phenyl analogs like 2-phenylindolizine.

Molecular Formula C20H15N
Molecular Weight 269.3 g/mol
Cat. No. B8516138
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Diphenylindolizine
Molecular FormulaC20H15N
Molecular Weight269.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CN3C=CC=CC3=C2C4=CC=CC=C4
InChIInChI=1S/C20H15N/c1-3-9-16(10-4-1)18-15-21-14-8-7-13-19(21)20(18)17-11-5-2-6-12-17/h1-15H
InChIKeyJLSCJJNNDGOVRK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2-Diphenylindolizine for Research Procurement: Compound Class, Core Properties, and Evidence Baseline


1,2-Diphenylindolizine (CAS 1035-41-2; molecular formula C₂₀H₁₅N; molecular weight 269.3 g/mol) is a heterocyclic compound belonging to the indolizine family, characterized by a fused bicyclic pyrrolo[1,2-a]pyridine core with phenyl substituents at the C-1 and C-2 positions [1]. This substitution pattern confers distinct photophysical and electrochemical properties that differentiate it from positional isomers such as 2,3-diphenylindolizine (CAS 21812-61-3) and mono-phenyl analogs like 2-phenylindolizine [2]. The compound serves as a versatile scaffold for synthesizing blue-emitting OLED materials via microwave-assisted Suzuki coupling derivatization, and as a precursor for biologically active Mannich base derivatives with central nervous system (CNS) activity [3][4]. Standard procurement specifications typically indicate ≥95% purity, and the compound is available through major suppliers including Sigma-Aldrich [5].

Why 1,2-Diphenylindolizine Cannot Be Simply Replaced by 2,3-Diphenylindolizine or Mono-Phenyl Indolizine Analogs


The position of phenyl substitution on the indolizine core is a critical determinant of electronic structure, emission properties, and biological activity profile. 1,2-Diphenylindolizine derivatives exhibit HOMO-LUMO gaps of approximately 4.2 eV compared to approximately 3.8 eV for the 2,3-diphenylindolizine isomer, a difference of ~0.4 eV that directly impacts electron mobility and device performance in optoelectronic applications [1]. The 1,2-substitution pattern uniquely enables consistent blue emission at ~450 nm with no significant spectral shift between solution and thin solid film, a property critical for solution-processed OLED fabrication that is not guaranteed across indolizine positional isomers [2]. Furthermore, the CNS pharmacological profile of Mannich bases derived from 1,2-diphenylindolizine—including a biphasic depression-stimulation response with the methamphetamine derivative—differs qualitatively from the simple depressant activity observed with 2-phenylindolizine-derived Mannich bases, demonstrating that the second phenyl substituent and its position are pharmacologically non-redundant [3]. Procurement of the incorrect positional isomer therefore carries a high risk of compromised experimental reproducibility and device performance failure.

1,2-Diphenylindolizine: Quantified Differential Evidence for Scientific Selection and Procurement Decisions


Blue Emission with Solution-to-Solid-State Consistency: 1,2-Diphenylindolizine Derivatives vs. Parent Scaffold and Positional Isomers

1,2-Diphenylindolizine derivatives exhibit optical band gaps of 3.1–3.4 eV with proper blue emission centered at approximately 450 nm, and critically, this emission profile shows no significant difference between solution phase and thin solid film measurements [1]. This solution-to-solid-state emission consistency is a distinguishing feature of the 1,2-diphenyl substitution pattern. In contrast, the positional isomer 2,3-diphenylindolizine exhibits a smaller HOMO-LUMO gap of approximately 3.8 eV (compared to ~4.2 eV for 1,2-diphenylindolizine derivatives), indicating fundamentally different electronic structure and electron mobility characteristics [2]. The parent unsubstituted 1,2-diphenylindolizine scaffold serves as the baseline comparator against which derivative thermal stability enhancements (ΔTₘ > 100 °C) are measured [1].

OLED materials Blue fluorescent emitter Solid-state photophysics

Thermal Stability Enhancement: Derivatives of 1,2-Diphenylindolizine Surpass Parent Scaffold by >100 °C

Derivatization of the 1,2-diphenylindolizine scaffold via microwave-assisted Suzuki coupling produces materials with enhanced thermal stability, quantified as a decomposition temperature increase (ΔTₘ) greater than 100 °C relative to the parent 1,2-diphenylindolizine compound [1]. This thermal stability advantage is directly attributed to the modular derivatizability of the 1,2-diphenylindolizine core, which allows introduction of stabilizing functional groups (e.g., carbazole, fluorene, triazine units) without disrupting the fundamental blue-emission photophysics [2]. For context, common anthracene-based blue OLED emitters typically achieve thermal decomposition temperatures (Td) in the range of 350–450 °C; the 1,2-diphenylindolizine derivative platform's ΔTₘ > 100 °C improvement over the parent scaffold brings these materials into a competitive thermal stability regime for vacuum-deposited and solution-processed device fabrication [3].

Thermal stability OLED host material Device longevity

Biphasic CNS Pharmacological Profile of 1,2-Diphenylindolizine-Derived Mannich Bases vs. 2-Phenylindolizine Analogs

Mannich bases synthesized from 1,2-diphenylindolizine with ephedrine and methamphetamine as amine components exhibit a qualitatively distinct pharmacological profile compared to Mannich bases derived from the 2-phenylindolizine scaffold. The methamphetamine-derived Mannich base of 1,2-diphenylindolizine produces an initial marked CNS depression, followed by a reversal to pronounced CNS stimulation after approximately 1.5 hours [1]. In contrast, 1-diethylaminomethyl-3-methyl-2-phenylindolizine (derived from the 2-phenylindolizine scaffold) exerts only a simple CNS depressant action when injected intraperitoneally in mice, without the biphasic reversal characteristic [2]. This pharmacological divergence demonstrates that the second phenyl substituent at the C-1 position of the indolizine core is not pharmacologically silent but actively shapes the time-dependent pharmacodynamic response.

CNS pharmacology Mannich base Neuropharmacology

Microwave-Assisted Suzuki Coupling Derivatization: Modular Synthetic Platform Unique to 1,2-Diphenylindolizine Backbone Architecture

The 1,2-diphenylindolizine backbone is specifically amenable to microwave-assisted Suzuki coupling derivatization, enabling facile introduction of diverse functional groups (carbazole, fluorene, triazine, biphenyl) to generate a library of blue-emitting materials with tunable properties [1]. This synthetic strategy is enabled by the aryl bromide or boronic acid functionalization at specific positions on the 1,2-diphenylindolizine core, which can be realized through a generalized three-step synthetic sequence: (1) Chichibabin-Stepanow synthesis of the 1,2-diphenylindolizine scaffold, (2) selective halogenation, and (3) microwave-assisted Suzuki coupling [2]. The microwave-assisted protocol significantly reduces reaction times compared to conventional thermal Suzuki coupling (typically from hours to minutes) while maintaining high coupling efficiency, making the 1,2-diphenylindolizine platform practically advantageous for high-throughput materials discovery [3]. The 2,3-diphenylindolizine isomer lacks the same regiochemical accessibility for modular derivatization at the critical positions that tune emission properties.

Modular synthesis Suzuki coupling Derivatization platform

Electrochemical Redox Tunability via C-1 and C-2 Substituent Effects in 1,2-Diphenylindolizine Scaffolds

The electrochemical oxidation potentials (E°) of indolizine derivatives are directly sensitive to the identity of substituents at the C-1, C-2, and C-7 positions, with electron-withdrawing groups (e.g., F, Cl) increasing the oxidation difficulty by 0.044–0.067 V compared to electron-donating groups (e.g., methyl, methoxy) [1]. The C-1 and C-2 phenyl substituents of 1,2-diphenylindolizine contribute to the overall electronic character of the scaffold, and further para-substitution on these phenyl rings allows predictable tuning of the oxidation potential based on Hammett substituent constants (σₚ) [2]. This redox tunability is functionally relevant: indolizine derivatives with appropriate oxidation potentials can inhibit lipid peroxidation (LPO) via an electron transfer mechanism, acting as antioxidants by forming stable radical cations [3]. The 1,2-diphenyl substitution pattern provides two independent sites for electronic tuning—an advantage over mono-phenyl or unsubstituted indolizine scaffolds where redox modulation is restricted to fewer positions.

Electrochemistry Redox potential Lipid peroxidation inhibition

Anti-Inflammatory Scaffold Potential of p-Substituted 1,2-Diphenylindolizines vs. Unsubstituted Indolizine Core

p-Substituted 1,2-diphenylindolizines were specifically designed and synthesized via the Chichibabin-Stepanow synthesis as potential anti-inflammatory agents, with the 1,2-diphenyl substitution pattern providing the necessary scaffold architecture for introducing pharmacophoric para-substituents on the phenyl rings [1]. While the original 1972 study by Kállay and Doerge screened these compounds for anti-inflammatory activity, quantitative ED₅₀ or IC₅₀ values are not available in the publicly accessible abstract or indexed excerpts [2]. The anti-inflammatory potential distinguishes the 1,2-diphenylindolizine scaffold from unsubstituted indolizine (no phenyl rings for para-functionalization) and from 2-phenylindolizine (only one phenyl ring for substitution), providing a dual-vector functionalization strategy for medicinal chemistry SAR exploration . However, readers should note that this evidence dimension carries lower quantitative rigor than the preceding items due to the absence of publicly available comparative potency data.

Anti-inflammatory Drug discovery scaffold p-Substitution SAR

1,2-Diphenylindolizine: Evidence-Backed Application Scenarios for Research and Industrial Procurement


Blue OLED Emitter and Host Material Development Programs

Procure 1,2-diphenylindolizine as the core scaffold for designing solution-processable blue-emitting OLED materials. The 1,2-diphenyl substitution pattern delivers band gaps of 3.1–3.4 eV with emission centered at ~450 nm—positioned squarely in the blue region of the visible spectrum and meeting the ≥2.9 eV band gap requirement for blue OLED emission [1]. Critically, the emission profile remains consistent between solution and thin solid film, enabling solution-based device fabrication without spectral degradation upon film formation. The microwave-assisted Suzuki coupling derivatization platform allows systematic tuning of HOMO/LUMO levels, thermal stability (ΔTₘ > 100 °C improvement over the parent scaffold), and charge transport properties through introduction of carbazole, fluorene, or triazine units [2]. This scenario is most appropriate for materials science groups developing next-generation blue fluorescent emitters where the 2,3-diphenylindolizine isomer's lower ~3.8 eV HOMO-LUMO gap would be suboptimal.

Structure-Activity Relationship (SAR) Studies of CNS-Active Indolizine Derivatives

Use 1,2-diphenylindolizine as the starting material for synthesizing Mannich base derivatives for CNS pharmacological screening. The methamphetamine-derived Mannich base of 1,2-diphenylindolizine uniquely exhibits a biphasic CNS response—initial depression followed by stimulation reversal at approximately 1.5 hours post-administration—a pharmacological signature not observed with 2-phenylindolizine-derived analogs, which show only monophasic CNS depression [1]. This biphasic profile makes the 1,2-diphenylindolizine scaffold essential for SAR programs investigating time-dependent neuromodulation, as the second phenyl group at C-1 is pharmacologically required for the stimulation reversal phase. Procurement of 2-phenylindolizine or unsubstituted indolizine as substitutes would preclude access to this biphasic pharmacological phenotype.

Electron-Transfer Antioxidant Discovery and Redox Potential Tuning

Deploy 1,2-diphenylindolizine as a redox-tunable scaffold for developing lipid peroxidation (LPO) inhibitors that function via an electron transfer mechanism. The C-1 and C-2 phenyl substituents provide two independent positions for introducing electron-donating or electron-withdrawing para-substituents, enabling predictable modulation of the oxidation potential (E°) over a range of at least 0.044–0.067 V per substituent identity change, as correlated with Hammett σₚ constants [1]. The dual-vector tunability distinguishes this scaffold from 2-phenylindolizine (single tunable phenyl ring) and unsubstituted indolizine (no phenyl-based tuning), offering finer control over the thermodynamic driving force for radical cation formation—the mechanistic basis for LPO inhibition [2].

Anti-Inflammatory Lead Scaffold with Dual-Vector para-Substitution Strategy

Evaluate 1,2-diphenylindolizine as a starting scaffold for anti-inflammatory drug discovery programs requiring dual-vector para-substitution SAR exploration. The Chichibabin-Stepanow synthesis provides access to p-substituted 1,2-diphenylindolizines with functional groups on both phenyl rings, doubling the chemical diversity accessible per synthetic cycle compared to 2-phenylindolizine scaffolds [1]. While quantitative potency data (ED₅₀/IC₅₀) from the foundational 1972 screening study are not publicly available in detail, the broader indolizine class has demonstrated validated anti-inflammatory activity through dual COX-2/LOX inhibition mechanisms in more recent studies [2]. Procurement of the 1,2-diphenyl substitution pattern specifically enables bis-para-substitution strategies that are structurally inaccessible with the mono-phenyl or unsubstituted analogs.

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